(1613C)hexadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide hexadécanoïque (1613C), également connu sous le nom d’acide palmitique, est un acide gras saturé avec une chaîne de 16 carbones. Il s’agit d’un des acides gras saturés les plus courants que l’on retrouve chez les animaux, les plantes et les micro-organismes. Sa formule chimique est C16H32O2, et c’est un composant majeur de l’huile de palme, représentant jusqu’à 44 % des graisses totales . Il est également présent dans les viandes, les fromages, le beurre et d’autres produits laitiers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide hexadécanoïque (1613C) peut être synthétisé par diverses méthodes. Une méthode courante implique la saponification de l’huile de palme, qui a été découverte par Edmond Frémy en 1840 . Une autre méthode comprend la méthode d’hydratation en couche mince, où l’acide hexadécanoïque est combiné à de la lécithine de soja et du cholestérol pour former des phytosomes . De plus, l’échange d’halogènes à l’état sec à 100 °C peut produire de l’acide hexadécanoïque (1613C) radiochimiquement pur en 5 minutes .

Méthodes de production industrielle

La principale voie industrielle de production de l’acide hexadécanoïque (1613C) reste la saponification de l’huile de palme . Ce processus implique l’hydrolyse des triglycérides dans l’huile de palme pour donner du glycérol et des acides gras, y compris l’acide hexadécanoïque.

Analyse Des Réactions Chimiques

Types de réactions

L’acide hexadécanoïque (1613C) subit diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution. Il peut agir comme un acide de Bronsted, en donnant un proton à une base .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec l’acide hexadécanoïque (1613C) comprennent les halogènes pour les réactions d’échange d’halogènes et les agents oxydants pour les réactions d’oxydation. Par exemple, l’échange d’halogènes dans des solvants organiques tels que l’acide acétique, le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO) peut produire des produits radiochimiquement purs .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l’acide hexadécanoïque (1613C) comprennent divers esters, alcools et dérivés halogénés. Par exemple, la réaction d’échange d’halogènes peut produire de l’acide 16-131I-hexadécanoïque .

Applications de la recherche scientifique

L’acide hexadécanoïque (1613C) possède de nombreuses applications de recherche scientifique dans divers domaines :

Applications De Recherche Scientifique

(1613C)hexadecanoic acid has numerous scientific research applications across various fields:

Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

Biology: It plays a role in the study of lipid metabolism and membrane biology.

Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties.

Industry: It is used in the formulation of cosmetics, soaps, and detergents due to its surfactant properties.

Mécanisme D'action

Le mécanisme d’action de l’acide hexadécanoïque (1613C) implique son interaction avec les membranes cellulaires et les voies métaboliques. Il peut s’intégrer dans les bicouches lipidiques, affectant la fluidité et la stabilité de la membrane . De plus, il peut moduler les réponses au stress oxydatif dans les cellules, contribuant à ses propriétés antioxydantes .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à l’acide hexadécanoïque (1613C) comprennent d’autres acides gras saturés tels que l’acide stéarique (C18:0) et l’acide myristique (C14:0) .

Unicité

Ce qui distingue l’acide hexadécanoïque (1613C) est sa prévalence dans les sources naturelles comme l’huile de palme et son rôle important dans divers processus biologiques. Ses propriétés uniques en font un composé précieux dans les applications de recherche et industrielles .

Propriétés

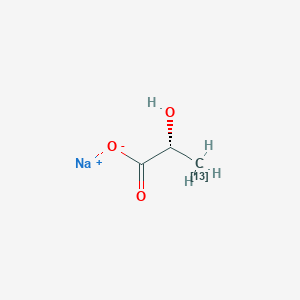

Numéro CAS |

158045-29-5 |

|---|---|

Formule moléculaire |

C16H32O2 |

Poids moléculaire |

257.42 g/mol |

Nom IUPAC |

(1613C)hexadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1 |

Clé InChI |

IPCSVZSSVZVIGE-OUBTZVSYSA-N |

SMILES isomérique |

[13CH3]CCCCCCCCCCCCCCC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)